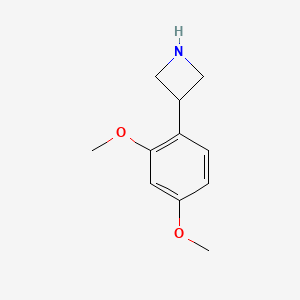
3-(2,4-Dimethoxyphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2,4-Dimethoxyphenyl)azetidine, can be achieved through several methods. . This method involves the use of UV light to facilitate the cycloaddition process. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves large-scale cyclization reactions, nucleophilic substitutions, and cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反应分析
Types of Reactions: 3-(2,4-Dimethoxyphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
科学研究应用
3-(2,4-Dimethoxyphenyl)azetidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(2,4-Dimethoxyphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ring strain also contributes to its reactivity, making it a valuable intermediate in various chemical reactions .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group, widely used in antibiotics.
Uniqueness: 3-(2,4-Dimethoxyphenyl)azetidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its moderate ring strain makes it more stable than aziridines but more reactive than pyrrolidines, offering a balance of stability and reactivity that is advantageous in various applications .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-(2,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-3-4-10(8-6-12-7-8)11(5-9)14-2/h3-5,8,12H,6-7H2,1-2H3 |
InChI 键 |
DSCCUTGGCFGUAH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2CNC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


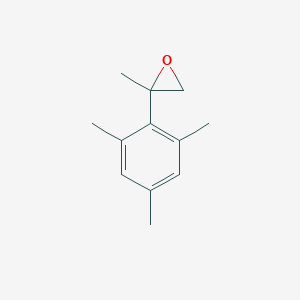

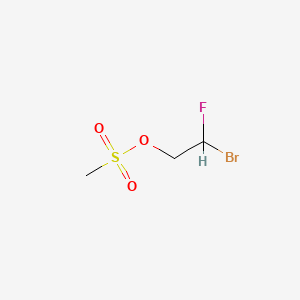

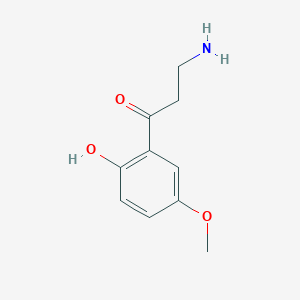
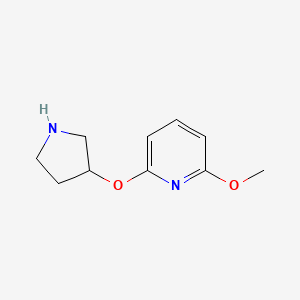
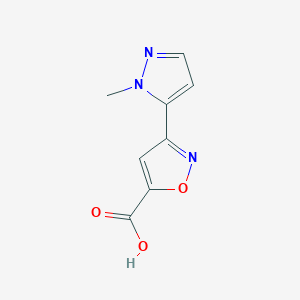
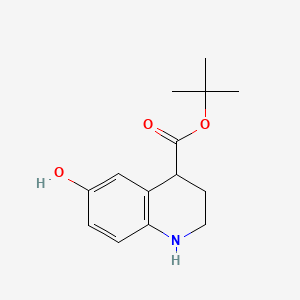
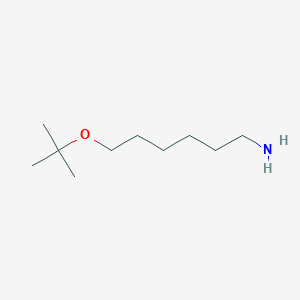
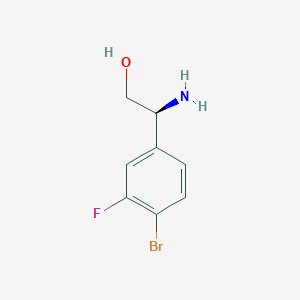
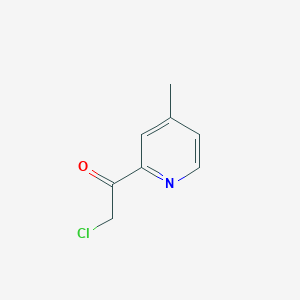
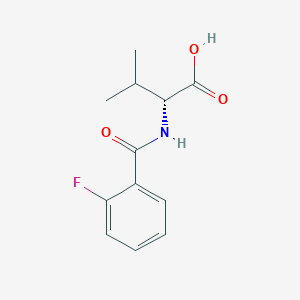
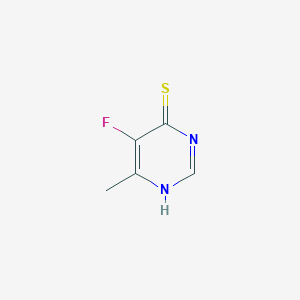
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
